molecular formula C7H4BrCl2N3 B6180267 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 2731010-26-5

7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B6180267
CAS No.: 2731010-26-5
M. Wt: 280.9
InChI Key:
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Description

7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine (BCCP) is a heterocyclic compound that has recently gained much attention in the scientific community due to its various applications in research. BCCP is a halogenated pyrrolo[3,2-d]pyrimidine, which is a type of heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. BCCP has been studied for its potential applications in organic synthesis, drug discovery, and as a tool for studying the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine is not yet fully understood. However, it is believed that this compound binds to several enzymes and receptors, including the cytochrome P450 enzyme system, the phosphatidylinositol-3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These interactions are believed to be involved in the pharmacological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant activities. This compound has also been shown to have anti-apoptotic and anti-tumorigenic effects. In addition, this compound has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has been shown to have several beneficial effects in animal studies. However, this compound also has several limitations. It is not water-soluble, and it has a relatively low solubility in organic solvents. In addition, the mechanism of action of this compound is not yet fully understood, which can limit the usefulness of the compound in laboratory experiments.

Future Directions

There are several potential future directions for research on 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine. One potential direction is to further study the mechanism of action of this compound and to identify additional enzymes and receptors that are involved in the pharmacological effects of the compound. Another potential direction is to develop new synthesis methods for this compound, as well as new derivatives of the compound. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its use in cancer therapy and anti-inflammatory treatments. Finally, further studies could be conducted to explore the potential side effects of this compound, as well as to identify potential biomarkers for monitoring the effects of the compound in vivo.

Synthesis Methods

7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an anhydride in the presence of an acid catalyst. Other methods for synthesizing this compound include the reaction of a halogenated pyrrole with an anhydride, the reaction of a halogenated pyrrole with a chloroformate, and the reaction of a halogenated pyrrole with an amine.

Scientific Research Applications

7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and as a tool for studying the mechanism of action of drugs. This compound has been used in the synthesis of several novel compounds, including a series of fluorinated pyrrolo[3,2-d]pyrimidines and a series of halogenated pyrrolo[3,2-d]pyrimidines. In addition, this compound has been used in the synthesis of several drugs, including a novel anti-cancer drug and a novel anti-inflammatory agent. This compound has also been used to study the mechanism of action of drugs, as it has been shown to interact with several enzymes and receptors.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine involves the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with chloromethyl chloride followed by bromination.", "Starting Materials": [ "4-chloro-5H-pyrrolo[3,2-d]pyrimidine", "Chloromethyl chloride", "Bromine" ], "Reaction": [ "Step 1: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is reacted with chloromethyl chloride in the presence of a base such as potassium carbonate to form 2-(chloromethyl)-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.", "Step 2: The resulting intermediate is then reacted with bromine in the presence of a solvent such as acetic acid to form 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine.", "Step 3: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] }

2731010-26-5

Molecular Formula

C7H4BrCl2N3

Molecular Weight

280.9

Purity

95

Origin of Product

United States

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